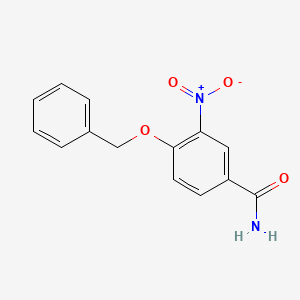

3-Nitro-4-phenylmethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-14(17)11-6-7-13(12(8-11)16(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDANVHIMNIXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Nitro-4-phenylmethoxybenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines a multi-step synthesis, commencing with the nitration of a readily available starting material, followed by a benzylation reaction, and culminating in the formation of the target amide. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthetic route.

Synthesis Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Nitration: The synthesis begins with the regioselective nitration of 4-hydroxybenzoic acid to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitrobenzoic acid.

-

Benzylation: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid is then protected as a benzyl ether through a Williamson ether synthesis with benzyl chloride, affording 3-nitro-4-phenylmethoxybenzoic acid.

-

Amidation: Finally, the carboxylic acid functionality of 3-nitro-4-phenylmethoxybenzoic acid is converted to the primary amide, this compound, via activation to an acid chloride followed by reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

A plausible method for the synthesis of 4-hydroxy-3-nitrobenzoic acid involves the nitration of 4-hydroxybenzoic acid. Alternatively, it can be prepared from 4-chloro-3-nitrobenzoic acid. A representative procedure starting from the chloro-substituted precursor is detailed below[1].

Procedure: To a 5-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 532 g of sodium hydroxide dissolved in 3 liters of water. To this solution, add 520 g of 4-chloro-3-nitrobenzoic acid. The resulting solution is heated to reflux (100 °C) under a nitrogen atmosphere and stirred for 10 hours. After the reaction is complete, the mixture is cooled to room temperature and neutralized with concentrated hydrochloric acid. The precipitated product is isolated by filtration, washed with 3 liters of cold water, and dried in a vacuum oven at 30 °C overnight.

Step 2: Synthesis of 3-Nitro-4-phenylmethoxybenzoic Acid

The benzylation of 4-hydroxy-3-nitrobenzoic acid can be achieved using benzyl chloride in the presence of a base. The following protocol is adapted from the benzylation of a structurally similar compound, 4-hydroxy-3-chlorobenzoic acid[1].

Procedure: In a suitable reaction vessel, dissolve 4-hydroxy-3-nitrobenzoic acid in a mixed solvent of methanol and tetrahydrofuran. To this solution, add an aqueous solution of sodium hydroxide. Subsequently, add benzyl chloride to the mixture and heat the reaction to reflux for 4 hours. After the initial reflux period, an additional portion of sodium hydroxide may be added, and the mixture is refluxed for a further 2 hours to ensure complete reaction. Upon cooling, the reaction mixture is poured into 1N hydrochloric acid to precipitate the product. The solid is collected by filtration, washed successively with water, methanol, and n-pentane. The crude product can be purified by recrystallization from a suitable solvent system such as benzene and tetrahydrofuran.

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first forming the acid chloride, followed by reaction with ammonia. The following procedure is based on standard methods for the preparation of benzamides from their corresponding benzoic acids[2][3].

Procedure: To a flask containing 3-nitro-4-phenylmethoxybenzoic acid, add an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated under reflux until the evolution of hydrogen chloride gas ceases, indicating the formation of the acid chloride. The excess thionyl chloride is then removed by distillation under reduced pressure. The crude 3-nitro-4-phenylmethoxybenzoyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath. Ammonia gas is then bubbled through the solution, or a concentrated solution of ammonia in a suitable solvent is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The resulting precipitate of this compound is collected by filtration, washed with water to remove any ammonium salts, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the key compounds in the synthesis pathway. Data for the intermediates and the final product are based on the provided search results and analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 4-Hydroxy-3-nitrobenzoic Acid | C₇H₅NO₅ | 183.12 | Yellowish solid | 182-183[1] | 90[1] |

| 3-Nitro-4-phenylmethoxybenzoic Acid | C₁₄H₁₁NO₅ | 273.24 | Solid | Not available | Not available |

| This compound | C₁₄H₁₂N₂O₄ | 272.26 | Solid | Not available | Not available |

Characterization Data

Spectroscopic data is crucial for the confirmation of the structure and purity of the synthesized compounds. The following tables outline the expected and reported spectral data for the key intermediates.

4-Hydroxy-3-nitrobenzoic Acid

| Technique | Data |

| ¹³C NMR | Expected signals for aromatic carbons, a carboxylic acid carbon, and carbons bearing hydroxyl and nitro groups. |

3-Nitro-4-phenylmethoxybenzoic Acid

| Technique | Data |

| ¹H NMR | Expected signals would include aromatic protons, a singlet for the benzylic methylene protons (~5.15 ppm), and a carboxylic acid proton. |

| ¹³C NMR | Expected signals for aromatic carbons, a carboxylic acid carbon, the benzylic methylene carbon, and carbons of the benzyl group. |

| FTIR (cm⁻¹) | Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and N-O (nitro group) stretching vibrations. |

This compound

| Technique | Data |

| ¹H NMR | Expected signals would include aromatic protons, a singlet for the benzylic methylene protons, and two broad singlets for the amide protons. |

| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon of the amide, the benzylic methylene carbon, and carbons of the benzyl group. |

| FTIR (cm⁻¹) | Expected characteristic peaks for N-H stretching (amide), C=O stretching (amide I band), N-H bending (amide II band), C-O (ether), and N-O (nitro group) stretching vibrations. |

Process Visualization

To provide a clear visual representation of the synthesis and experimental workflow, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 3-Nitro-4-phenylmethoxybenzamide

Introduction

3-Nitro-4-phenylmethoxybenzamide is a synthetic organic compound characterized by a benzamide core structure substituted with a nitro group and a phenylmethoxy (benzyloxy) group. The presence of the nitro group, a strong electron-withdrawing moiety, and the bulky benzyloxy group significantly influences the molecule's physicochemical properties and potential biological activity. Nitroaromatic compounds are a well-established class of molecules with diverse applications in pharmaceuticals, agrochemicals, and material science.[1][2][3] They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects, often attributed to the redox properties of the nitro group.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound and related structures.

Chemical Properties

A summary of the key chemical properties for a related compound, 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide, is provided below. It is important to note that while structurally similar, the properties of this compound may differ.

| Property | Value | Reference |

| Molecular Formula | C20H16N2O5 | [5] |

| Molecular Weight | 376.36 g/mol | [5] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Note: Data for 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide from PubChem CID 3924964.[5]

Spectral Data Analysis

Experimental Protocols

General Synthesis of Nitrobenzamides

The synthesis of nitrobenzamide derivatives typically involves the nitration of a corresponding benzamide precursor or the amidation of a nitro-substituted benzoic acid or benzoyl chloride.

One potential synthetic route to this compound could involve the following conceptual steps:

References

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide | C20H16N2O5 | CID 3924964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

3-Nitro-4-phenylmethoxybenzamide CAS number and identification

An In-depth Technical Guide on 3-Nitro-4-(benzyloxy)benzamide

This technical guide provides a comprehensive overview of 3-Nitro-4-(benzyloxy)benzamide, also known as 3-Nitro-4-phenylmethoxybenzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's identification, physicochemical properties, a detailed synthesis protocol, and predicted spectral data. Additionally, it touches upon the potential biological significance of this class of compounds.

Compound Identification and Physicochemical Properties

Table 1: Compound Identification

| Property | Value |

| Systematic Name | 3-Nitro-4-(benzyloxy)benzamide |

| Alternative Name | This compound |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Chemical Structure |  (Illustrative structure) (Illustrative structure) |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Pale yellow to white solid |

| Melting Point | 180-190 °C (estimated) |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. |

| Boiling Point | > 400 °C (decomposes) |

Synthesis of 3-Nitro-4-(benzyloxy)benzamide

A plausible synthetic route for 3-Nitro-4-(benzyloxy)benzamide involves a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzoic acid. The first step is the benzylation of the phenolic hydroxyl group, followed by the amidation of the carboxylic acid.

The Biological Landscape of 3-Nitro-4-phenylmethoxybenzamide: An Overview of a Structurally-Related Class of Compounds

Researchers, scientists, and drug development professionals investigating the biological activity of 3-Nitro-4-phenylmethoxybenzamide will find a scarcity of direct studies on this specific molecule. However, a broader examination of the structurally related class of 4-substituted-3-nitrobenzamide derivatives reveals a promising area of research with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. This technical guide consolidates the available information on this class of compounds, offering insights into their biological activities, experimental evaluation, and potential mechanisms of action to inform future research directions.

Anti-Tumor Activity of 4-Substituted-3-nitrobenzamide Derivatives

A key area of investigation for 4-substituted-3-nitrobenzamide derivatives has been their potential as anti-cancer agents. Studies have shown that various substitutions at the 4-position of the 3-nitrobenzamide scaffold can lead to potent anti-tumor activity against several human cancer cell lines.

Quantitative Data on Anti-Tumor Activity

| Compound ID | Substitution at 4-position | HCT-116 (Colon Cancer) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) |

| 4a | [Substitution details not specified in abstract] | 1.904 | 2.111 | - |

| 4g | [Substitution details not specified in abstract] | - | 1.008 | 1.993 |

| 4l-4n | [Substitution details not specified in abstract] | - | 1.008 - 3.586 | 1.993 - 3.778 |

Table 1: In vitro anti-tumor activity of selected 4-substituted-3-nitrobenzamide derivatives. Data is indicative of the potential of this class of compounds, though specific data for the 4-phenylmethoxy derivative is not available.[1]

Anti-Inflammatory Potential of Nitrobenzamide Derivatives

In addition to anti-tumor effects, nitrobenzamide derivatives have been explored for their anti-inflammatory properties. Research in this area suggests that these compounds can modulate key inflammatory pathways.

Quantitative Data on Anti-Inflammatory Activity

A study on a series of nitro-substituted benzamide derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation.

| Compound ID | IC50 for NO Inhibition (µM) |

| 5 | 3.7 |

| 6 | 5.3 |

Table 2: In vitro anti-inflammatory activity of selected nitrobenzamide derivatives.[2] These compounds were also found to suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at concentrations of 10 and 20 µM.[2]

Experimental Protocols

To facilitate further research into this compound and related compounds, this section outlines the general methodologies employed in the evaluation of the biological activities of 4-substituted-3-nitrobenzamide derivatives.

In Vitro Anti-Tumor Activity Assay (Sulforhodamine B Assay)

The anti-tumor activity of the compounds is often evaluated using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Plating: Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The GI50 values are calculated from the dose-response curves.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential is commonly assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are unknown. However, based on the activities observed for related nitrobenzamide derivatives, it is plausible that this compound could interfere with pro-inflammatory signaling cascades.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the broader class of 4-substituted-3-nitrobenzamide derivatives demonstrates significant potential as a scaffold for the development of novel anti-tumor and anti-inflammatory agents. The phenylmethoxy moiety at the 4-position represents an unexplored substitution that warrants investigation.

Future research should focus on the synthesis and in-vitro evaluation of this compound to determine its specific biological activity profile. Should promising activity be identified, further studies to elucidate its mechanism of action and to explore its efficacy in in-vivo models would be justified. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.

References

An In-depth Technical Guide on the Structural Elucidation and Formula of 3-Nitro-4-phenylmethoxybenzamide

Chemical Structure and Formula

Based on systematic IUPAC nomenclature, the chemical structure of 3-Nitro-4-phenylmethoxybenzamide is deduced as a benzamide scaffold substituted with a nitro group at the 3-position and a phenylmethoxy (benzyloxy) group at the 4-position.

Molecular Formula: C₁₄H₁₂N₂O₄

Molecular Weight: 272.26 g/mol

Structure:

Synthesis Pathway

A plausible synthetic route to this compound would involve the nitration of a suitable precursor followed by amidation. A representative workflow is outlined below.

Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing moiety, critically influences the physicochemical properties and pharmacological actions of these molecules. This technical guide provides a comprehensive overview of the key therapeutic targets of nitrobenzamide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Areas and Molecular Targets

Nitrobenzamide derivatives have demonstrated therapeutic potential across several key areas, primarily by interacting with specific molecular targets crucial for disease pathogenesis. The main therapeutic applications include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives, which exert their effects through the modulation of several key cellular targets.

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Certain nitrobenzamide derivatives have been identified as PARP inhibitors.[1]

Table 1: PARP Inhibitory Activity of Selected Nitrobenzamide Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free | [2] |

| 4-Iodo-3-nitrobenzamide (Iniparib precursor) | PARP-1 | - | - | [3] |

Note: Data is compiled from various sources and testing conditions may vary.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of PARP inhibition by nitrobenzamide derivatives leading to synthetic lethality in BRCA-deficient cancer cells.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors, including certain benzamide derivatives, can reactivate these genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Entinostat (MS-275) | HDAC1, HDAC3 | 0.51, 1.7 | Cell-free | [4] |

| Chidamide | HDAC1, 2, 3, 10 | 0.094, 0.16, 0.067, 0.176 | Cell-free | [5] |

| Compound 7j (2-aminobenzamide derivative) | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | Cell-free | [6] |

Note: Data is compiled from various sources and testing conditions may vary.

Signaling Pathway: HDAC Inhibition and Gene Expression

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Broth microdilution susceptibility testing. [bio-protocol.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PARP Assay - Creative Biolabs [creative-biolabs.com]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 3-Nitro-4-phenylmethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-phenylmethoxybenzamide is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of information in the public domain, this technical guide presents a comprehensive overview of a proposed synthetic route for this compound, including detailed experimental protocols and predicted characterization data. The synthesis is a multi-step process commencing from commercially available 4-hydroxybenzoic acid, involving benzylation, nitration, and amidation. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Introduction

The benzamide moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and a phenylmethoxy substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further investigation. This guide provides a detailed, step-by-step methodology for its plausible synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from 4-hydroxybenzoic acid. The proposed pathway is as follows:

-

Benzylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to yield 4-(phenylmethoxy)benzoic acid.

-

Nitration of 4-(phenylmethoxy)benzoic acid to introduce a nitro group at the 3-position, yielding 3-Nitro-4-(phenylmethoxy)benzoic acid.

-

Amidation of the carboxylic acid functionality to produce the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Phenylmethoxy)benzoic Acid

This procedure follows a standard Williamson ether synthesis for the benzylation of a phenol.[1][2][3]

Materials:

-

4-Hydroxybenzoic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3, which will cause the product to precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 4-(phenylmethoxy)benzoic acid as a white solid.

Step 2: Synthesis of 3-Nitro-4-(phenylmethoxy)benzoic Acid

This step involves the electrophilic aromatic substitution (nitration) of the benzylated intermediate. The benzyloxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration is expected to occur at the position ortho to the benzyloxy group and meta to the carboxylic acid.[4][5][6][7][8]

Materials:

-

4-(Phenylmethoxy)benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

Procedure:

-

In a flask cooled in an ice-salt bath to 0-5 °C, slowly add 4-(phenylmethoxy)benzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of 4-(phenylmethoxy)benzoic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 3-Nitro-4-(phenylmethoxy)benzoic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate.[9][10][11][12]

Materials:

-

3-Nitro-4-(phenylmethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Concentrated ammonium hydroxide (NH₄OH)

Procedure:

-

To a solution of 3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the crude acid chloride in dry DCM and add this solution dropwise to an ice-cold solution of concentrated ammonium hydroxide with vigorous stirring.

-

Stir the mixture for 1-2 hours at 0 °C.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield this compound.

Predicted Quantitative Data

Due to the absence of experimental data in the literature for this compound, the following table summarizes predicted and calculated physicochemical properties based on its structure and data from analogous compounds.[13]

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 150-160 °C (estimated) |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.3-8.5 (br s, 1H, NH), δ 8.1 (d, 1H, Ar-H), δ 7.8 (dd, 1H, Ar-H), δ 7.2-7.5 (m, 6H, Ar-H & Ph-H), δ 5.3 (s, 2H, OCH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 165 (C=O), δ 155 (C-O), δ 140 (C-NO₂), δ 136 (Ar-C), δ 132 (Ar-CH), δ 129 (Ph-CH), δ 128.5 (Ph-CH), δ 128 (Ph-CH), δ 125 (Ar-CH), δ 120 (Ar-C), δ 115 (Ar-CH), δ 71 (OCH₂) |

| IR (KBr, cm⁻¹) | ~3400, 3200 (N-H), ~1660 (C=O), ~1520, 1340 (NO₂) |

Conclusion

This technical guide outlines a plausible and robust synthetic route for the preparation of this compound from readily available starting materials. The detailed experimental protocols provide a solid foundation for researchers to synthesize this compound for further studies in areas such as drug discovery and materials science. The provided characterization data, although predicted, offers a benchmark for the analysis of the synthesized product. Future work should focus on the experimental validation of this synthetic pathway and the biological evaluation of this compound to explore its potential applications.

References

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN103420840A - Preparation method for benzyl 4-hydroxybenzoate - Google Patents [patents.google.com]

- 3. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. orgsyn.org [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Nitro-4-phenylmethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting point and solubility, of the organic compound 3-Nitro-4-phenylmethoxybenzamide (also known as 4-Benzyloxy-3-nitrobenzamide). Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document provides comprehensive, standardized protocols for the experimental determination of these crucial physical characteristics. Furthermore, it outlines the synthesis of a key precursor, 4-Benzyloxy-3-nitrobenzaldehyde, and presents a general workflow for the physical characterization of a newly synthesized compound. This guide is intended to equip researchers and professionals in drug development with the necessary methodologies to ascertain the physical properties of this compound and similar novel chemical entities in a laboratory setting.

Introduction

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. The physical properties of a compound, such as its melting point and solubility, are fundamental parameters that influence its behavior in various systems, including its suitability for pharmaceutical formulation and its reactivity in chemical processes. An accurate determination of these properties is a critical step in the characterization of any new chemical entity.[1][2][3]

This guide provides detailed experimental procedures for determining the melting point and solubility of solid organic compounds, which can be directly applied to this compound.

Physical Properties of this compound

Experimental Protocols

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[4][5] The presence of impurities typically leads to a depression and broadening of the melting point range.[4][5]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[5]

-

Mortar and pestle[6]

-

Spatula[6]

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a dry, crystalline solid. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.[6]

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[7]

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom, sealed end. The packed sample height should be approximately 1-2 mm.[6][7]

-

-

Measurement (using a digital melting point apparatus):

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[7]

-

Set a plateau temperature a few degrees below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate it.[4]

-

Begin heating at a rate of 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[6]

-

Observe the sample through the magnifying eyepiece.[6]

-

Record the temperature at which the first signs of melting are observed (T1).

-

Continue heating and record the temperature at which the last crystal melts completely (T2).

-

The melting point is reported as the range T1-T2.[5]

-

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8] The solubility of a compound is typically determined in a range of solvents with varying polarities.[9][10]

Principle: A known amount of the solid is added to a known volume of a solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid is then determined. A qualitative assessment can also be performed by observing the dissolution of a small amount of solute in a given solvent.[9]

Apparatus and Reagents:

-

Test tubes with stoppers

-

Vortex mixer or shaker bath

-

Analytical balance

-

Graduated cylinders or pipettes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

Procedure for Qualitative Solubility Assessment:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by shaking for 1-2 minutes.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A noticeable portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

-

If the compound is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.

-

Repeat the procedure for each solvent.

Data Presentation:

The qualitative solubility data for this compound should be summarized in a table as shown below.

| Solvent | Polarity | Solubility at Room Temperature | Solubility upon Heating |

| Water | High | (To be determined) | (To be determined) |

| Methanol | High | (To be determined) | (To be determined) |

| Ethanol | High | (To be determined) | (To be determined) |

| Acetone | Medium | (To be determined) | (To be determined) |

| Ethyl Acetate | Medium | (To be determined) | (To be determined) |

| Dichloromethane | Low | (To be determined) | (To be determined) |

| Hexane | Low | (To be determined) | (To be determined) |

| DMSO | High (Aprotic) | (To be determined) | (To be determined) |

Synthesis of 4-Benzyloxy-3-nitrobenzaldehyde (Precursor)

A common synthetic route to benzamides involves the amidation of the corresponding carboxylic acid or its derivative. The synthesis of the precursor, 4-Benzyloxy-3-nitrobenzaldehyde, has been reported and is a key step.[11]

Reaction Scheme:

4-Hydroxy-3-nitrobenzaldehyde + Benzyl bromide → 4-Benzyloxy-3-nitrobenzaldehyde

Experimental Protocol (Adapted from literature): [11]

-

To a suspension of 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF), slowly add benzyl bromide (1.3 equivalents).

-

Stir the reaction mixture at 65 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Mandatory Visualizations

Caption: Workflow for the synthesis and physical characterization of this compound.

Caption: Experimental workflow for determining the physical properties of a solid organic compound.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. criver.com [criver.com]

- 3. primescholars.com [primescholars.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-BENZYLOXY-3-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-phenylmethoxybenzamide

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Nitro-4-phenylmethoxybenzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide utilizes data from closely related analogs to predict the spectral characteristics. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.20 | d | 1H | H-2 | Expected to be a doublet due to coupling with H-6. The nitro group's electron-withdrawing nature shifts it downfield. |

| ~7.80 | dd | 1H | H-6 | A doublet of doublets due to coupling with H-2 and H-5. |

| ~7.40-7.30 | m | 5H | Phenyl-H | Protons of the phenyl group on the benzyloxy moiety. |

| ~7.20 | d | 1H | H-5 | Expected to be a doublet due to coupling with H-6. |

| ~7.00 | br s | 1H | -CONH₂ | Amide protons, often broad and may exchange with D₂O. |

| ~6.80 | br s | 1H | -CONH₂ | Amide protons, often broad and may exchange with D₂O. |

| ~5.20 | s | 2H | -OCH₂-Ph | Methylene protons of the benzyloxy group. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~167 | C=O | Carbonyl carbon of the amide. |

| ~155 | C-4 | Aromatic carbon attached to the benzyloxy group. |

| ~148 | C-3 | Aromatic carbon attached to the nitro group. |

| ~136 | Phenyl C-1' | Quaternary carbon of the phenyl ring. |

| ~131 | C-1 | Quaternary aromatic carbon attached to the amide group. |

| ~129 | Phenyl C-2'/C-6' | Aromatic carbons of the phenyl ring. |

| ~128 | Phenyl C-3'/C-5' | Aromatic carbons of the phenyl ring. |

| ~127 | Phenyl C-4' | Aromatic carbon of the phenyl ring. |

| ~125 | C-6 | Aromatic carbon. |

| ~120 | C-2 | Aromatic carbon. |

| ~114 | C-5 | Aromatic carbon. |

| ~71 | -OCH₂- | Methylene carbon of the benzyloxy group. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H Stretch | Amide N-H stretching, typically two bands for a primary amide. |

| 3100-3000 | C-H Stretch | Aromatic C-H stretching. |

| ~1660 | C=O Stretch | Amide I band (C=O stretching). |

| ~1600 | N-H Bend | Amide II band (N-H bending). |

| 1550-1475 | N-O Stretch | Asymmetric stretching of the nitro group.[1] |

| 1360-1290 | N-O Stretch | Symmetric stretching of the nitro group.[1] |

| ~1250 | C-O Stretch | Aryl ether C-O stretching. |

Experimental Protocols

The following sections detail the proposed synthesis for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthetic route starts from 4-chloro-3-nitrobenzoic acid.

-

Step 1: Synthesis of 4-hydroxy-3-nitrobenzoic acid. 4-chloro-3-nitrobenzoic acid is hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification.

-

Step 2: Synthesis of 4-benzyloxy-3-nitrobenzoic acid. The resulting 4-hydroxy-3-nitrobenzoic acid is then etherified using benzyl chloride in the presence of a base like potassium carbonate.

-

Step 3: Synthesis of this compound. The carboxylic acid is converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with ammonia.

General Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy : The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Mass Spectrometry (MS) : Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

References

Preliminary In-Vitro Screening of 3-Nitro-4-phenylmethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary in-vitro screening protocol for the novel compound, 3-Nitro-4-phenylmethoxybenzamide. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antitumor and antimicrobial effects.[1][2] Specifically, nitro-substituted benzamides have shown promise as cytotoxic agents against various cancer cell lines.[3][4] This document provides a proposed framework for the initial evaluation of this compound, with a focus on its potential as an anticancer agent, possibly through the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[5] The protocols and workflows detailed herein are designed to provide a foundational understanding of the compound's biological activity, guiding further, more targeted research and development efforts.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, with established applications ranging from antiemetics to antipsychotics. Recent research has expanded their therapeutic potential into oncology, with several benzamide-containing molecules being investigated for their anticancer properties.[1] The introduction of a nitro group can further enhance the biological activity of these compounds.[6] The subject of this guide, this compound, combines the benzamide scaffold with a nitro functional group, suggesting a potential for interesting pharmacological effects.

Given the structural similarities to other biologically active benzamides and the known role of the nitro group in modulating molecular properties, a preliminary in-vitro screening is warranted to elucidate the bioactivity of this compound. This guide proposes a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies, such as PARP inhibition.

Proposed In-Vitro Screening Cascade

The following table summarizes the proposed in-vitro screening plan for this compound.

| Tier | Assay | Purpose | Cell Lines/System | Key Readout |

| 1 | Cytotoxicity Assay (MTT) | To assess the general cytotoxic effect on cancer and non-cancerous cells. | HCT-116, MDA-MB-435, HL-60 | GI50 |

| 2 | PARP1/2 Enzyme Inhibition | To determine the direct inhibitory effect on PARP1 and PARP2 enzymes. | Recombinant human PARP1/2 | IC50 |

| 3 | PARP Trapping Assay | To measure the ability of the compound to trap PARP enzymes on DNA. | HCT-116 | Quantification of PARP-DNA complexes |

| 4 | DNA Damage Response Assay | To evaluate the induction of DNA damage markers (e.g., γH2AX). | HCT-116 | γH2AX foci formation |

Experimental Protocols

Tier 1: Cytotoxicity Assay (MTT)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Culture: HCT-116, MDA-MB-435, and HL-60 cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound will be dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Cells will be treated with the compound for 72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in 100 µL of DMSO.

-

Data Analysis: The absorbance at 570 nm will be measured using a microplate reader. The GI50 values will be calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: PARP1/2 Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory activity of the compound on PARP1 and PARP2 enzymes.

Methodology:

-

Assay Principle: A commercially available PARP inhibitor assay kit (e.g., from BPS Bioscience) will be used.[7] This is a homogeneous assay that measures the incorporation of biotinylated ADP-ribose onto a histone-coated plate.

-

Procedure:

-

Recombinant human PARP1 or PARP2 enzyme will be incubated with a reaction mixture containing activated DNA, NAD+, and varying concentrations of this compound.

-

The reaction will be allowed to proceed for a specified time at room temperature.

-

The amount of PARP-ylated histone will be detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

-

Data Analysis: The luminescence signal will be measured using a luminometer. The IC50 value will be determined by plotting the percentage of PARP inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the in-vitro screening of this compound.

Potential Signaling Pathway: PARP-Mediated DNA Repair

Caption: Simplified diagram of the PARP-mediated DNA single-strand break repair pathway and the potential point of inhibition.

Conclusion

This technical guide presents a structured and logical approach to the preliminary in-vitro screening of this compound. The proposed experiments are designed to efficiently assess its cytotoxic potential and to investigate a plausible mechanism of action through PARP inhibition. The data generated from this screening cascade will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent. It is important to note that the protocols provided are a general guideline and may require optimization based on experimental observations.

References

- 1. Inhibition of Tumor Cell Proliferation In Vitro by Benzamide Derivatives | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxy-3-nitro-N-phenylbenzamide | 97-32-5 | Benchchem [benchchem.com]

- 4. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: Overview and indications [jax.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a nitro group onto the benzamide core can dramatically influence its physicochemical properties and, consequently, its bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the nitro group in modulating the antimicrobial, anticancer, and anti-inflammatory properties of benzamide derivatives. It aims to serve as a comprehensive resource for researchers engaged in the design and development of novel benzamide-based therapeutics.

The nitro group, with its strong electron-withdrawing nature, significantly alters the electron distribution within the benzamide molecule. This electronic modification can enhance the compound's interaction with biological targets, influence its metabolic stability, and even serve as a bioreductive "warhead" that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1][2] This guide will delve into the mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Nitro Group in Antimicrobial Benzamides

Nitro-containing compounds have long been a cornerstone in the fight against microbial infections.[1] The antimicrobial action of nitrobenzamides is often attributed to the reductive activation of the nitro group within the microbial cell.[3] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can indiscriminately damage cellular macromolecules, including DNA, leading to cell death.[1][3]

Structure-Activity Relationships

The position and number of nitro groups on the benzamide scaffold are critical determinants of antimicrobial potency. For instance, studies have shown that the presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole ring incorporated into a related structure, enhanced antibacterial activity.[3] This enhancement is attributed not only to the generation of reactive nitrogen species but also to improved lipophilicity, facilitating better interaction with bacterial membranes.[3]

Quantitative Antimicrobial Activity of Nitrobenzamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [4] |

| Compound 5a | Bacillus subtilis | 6.25 | [5] |

| Compound 5a | Escherichia coli | 3.12 | [5] |

| Compound 6b | Escherichia coli | 3.12 | [5] |

| Compound 6c | Bacillus subtilis | 6.25 | [5] |

The Nitro Group in Anticancer Benzamides

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitro-containing prodrugs.[2][6] The low oxygen tension in these tissues allows for the selective reduction of the nitro group by cellular reductases, leading to the formation of cytotoxic species that can kill cancer cells.[6]

Mechanism of Action

The anticancer mechanism of nitrobenzamides often involves the bioreductive activation of the nitro group to a nitro radical anion.[3] This radical can then undergo further reduction to form nitroso and hydroxylamine derivatives, which are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, ultimately inducing cell death.[3][6] Some nitro-containing compounds have been shown to induce replication stress and slow down cell cycle progression in cancer cells under hypoxic conditions.[6]

Quantitative Anticancer Activity of Nitrobenzamides

The following table presents the half-maximal inhibitory concentration (IC50) values for representative nitrobenzamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PR-104 (phosphate of a dinitrobenzamide mustard) | - | 0.28 (hypoxic) | [2] |

The Nitro Group in Anti-inflammatory Benzamides

Nitrobenzamides have also emerged as potent anti-inflammatory agents. Their mechanism of action in this context is often linked to the modulation of key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS).[3][7]

Inhibition of Inflammatory Mediators

Certain nitro-substituted benzamides have been shown to be potent inhibitors of iNOS, an enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation.[3] Excessive NO production can lead to tissue damage. By inhibiting iNOS, these compounds can effectively reduce the inflammatory response. The number and stereochemistry of the nitro groups can influence the inhibitory interaction with the heme fraction of the iNOS enzyme.[3] Furthermore, some benzamides can inhibit the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine, by inhibiting the transcription factor NF-κB.[7]

Quantitative Anti-inflammatory Activity of Nitrobenzamides

The following table summarizes the IC50 values for the inhibition of nitric oxide production by a series of nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.

| Compound | Inhibition of NO Production (IC50 in µM) | Reference |

| Compound 1e | - | [8][9] |

| Compound 1h | - | [8][9] |

Note: Specific IC50 values for compounds 1e and 1h were not provided in the search results, but they were highlighted as having significant anti-inflammatory activity and potent inhibition of PGE2 synthesis.

Experimental Protocols

Synthesis of Nitrobenzamides

A general method for the synthesis of nitrobenzamides involves the reaction of a corresponding nitro-substituted benzoic acid or benzoyl chloride with an appropriate amine.[5][10]

Example Protocol for the Synthesis of 4-Nitrobenzamide Derivatives:

-

Dissolve the starting material (e.g., resorcinol or p-cresol) in ethanolic 1 N NaOH.[10]

-

To this solution, add 4-nitrobenzoyl chloride.[10]

-

The resulting product can then be collected.[10]

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination): [11][12][13]

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17]

-

Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.[16][17]

-

Treat the cells with various concentrations of the nitrobenzamide compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][16]

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[16]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.[18][19][20]

-

Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[18]

-

Incubate the mixture at room temperature for 5-10 minutes to allow for the formation of a purple azo dye.

-

Measure the absorbance at 540 nm.[18]

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzamides exert their anti-inflammatory effects by inhibiting this pathway.[21][22][23][24]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of nitrobenzamides.

iNOS Signaling Pathway in Inflammation

The expression of inducible nitric oxide synthase (iNOS) is tightly regulated by various signaling pathways, including the NF-κB and MAPK pathways. Inflammatory stimuli like LPS can activate these pathways, leading to the transcription of the iNOS gene and subsequent production of large amounts of nitric oxide (NO), a key mediator of inflammation. Nitrobenzamides can inhibit this process, thereby reducing inflammation.[25][26][27][28]

References

- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. apec.org [apec.org]

- 14. researchhub.com [researchhub.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Anticancer test with the MTT assay method [bio-protocol.org]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. Nitric Oxide Griess Assay [bio-protocol.org]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Compounds from 3-Nitro-4-phenylmethoxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from the starting material 3-Nitro-4-phenylmethoxybenzamide. A key strategic approach involves the initial reduction of the nitro group to form the versatile intermediate, 3-Amino-4-phenylmethoxybenzamide. This intermediate serves as a scaffold for further chemical modifications, including acylation, diazotization followed by coupling reactions, and the construction of heterocyclic ring systems. These synthetic pathways open avenues for the creation of new chemical entities with potential pharmacological activities.

Core Synthetic Pathway: Reduction of the Nitro Group

The foundational step in the diversification of this compound is the reduction of its nitro group to a primary amine, yielding 3-Amino-4-phenylmethoxybenzamide. Several established methods for the reduction of aromatic nitro compounds can be effectively applied.

Experimental Protocols:

Method 1: Reduction using Sodium Borohydride and Nickel(II) Acetate

This method offers a convenient and efficient reduction of nitroarenes at room temperature.[1]

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in a mixture of acetonitrile (CH3CN) and water (10:1 v/v, 11 mL).

-

Catalyst Addition: Add Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.2 mmol) to the solution and stir for 5 minutes at room temperature.

-

Reductant Addition: Gradually add sodium borohydride (NaBH₄) (4 mmol) powder to the reaction mixture. The appearance of a fine black precipitate indicates the initiation of the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-60 minutes.[1]

-

Work-up: Upon completion, add distilled water (15 mL) and stir for 10 minutes. Extract the product with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction using Zinc and Ammonium Chloride

This procedure utilizes zinc metal in the presence of a proton donor for the reduction.

-

Setup: In a round-bottom flask, suspend this compound (1 mmol) and ammonium chloride (NH₄Cl) (2 mmol) in a mixture of ethanol and water (1:1 v/v, 20 mL).

-

Zinc Addition: Add zinc dust (3 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the zinc catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method 3: Catalytic Hydrogenation

This is a clean and efficient method, though it requires specialized equipment.

-

Catalyst Slurry: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 0.1 mmol) in ethanol (20 mL).

-

Substrate Addition: Add this compound (1 mmol) to the vessel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through celite to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the product.

Quantitative Data for Reduction of this compound

| Method | Reagents | Solvent | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | NaBH₄/Ni(OAc)₂·4H₂O | CH₃CN/H₂O | 20-60 | 85-95 | 154-161 (for 3-amino-4-methoxybenzamide)[2] |

| 2 | Zn/NH₄Cl | Ethanol/H₂O | 60-120 | 70-85 | Data not available |

| 3 | H₂/Pd-C | Ethanol | 120-240 | >95 | Data not available |

Note: Yields and melting points are estimated based on similar reactions and should be confirmed experimentally. The melting point for the closely related 3-amino-4-methoxybenzamide is provided for reference.

Synthesis of Novel Derivatives from 3-Amino-4-phenylmethoxybenzamide

The resulting 3-Amino-4-phenylmethoxybenzamide is a versatile intermediate for the synthesis of a wide range of novel compounds.

N-Acylation Reactions

The primary amino group can be readily acylated to form a new series of amides.

Experimental Protocol: General N-Acylation

-

Dissolution: Dissolve 3-Amino-4-phenylmethoxybenzamide (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Base Addition: Add a base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution.

-

Acylating Agent: Cool the mixture to 0°C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a substituted benzoyl chloride) (1.1 mmol).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diazotization and Azo Coupling Reactions

The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to introduce diverse functionalities.[3]

Experimental Protocol: Diazotization and Azo Coupling

-

Diazotization: Dissolve 3-Amino-4-phenylmethoxybenzamide (1 mmol) in a solution of hydrochloric acid (2.5 M, 5 mL) and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 mmol) in water (2 mL) while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, dissolve the coupling agent (e.g., phenol, β-naphthol, or an active methylene compound) (1 mmol) in a solution of sodium hydroxide (10%, 5 mL) and cool to 0-5°C.

-

Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate should form immediately.

-

Isolation: Continue stirring for 1-2 hours, then filter the precipitate, wash with cold water, and dry to obtain the crude azo dye.

-

Purification: The product can be purified by recrystallization from a suitable solvent.

Synthesis of Heterocyclic Compounds

The ortho-amino benzamide structure is a valuable precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles. Benzimidazole derivatives are known to possess a wide range of pharmacological activities.[4][5]

Experimental Protocol: Synthesis of Benzimidazole Derivatives

-

Reaction Setup: In a round-bottom flask, mix 3-Amino-4-phenylmethoxybenzamide (1 mmol) with a suitable aldehyde or carboxylic acid (1.1 mmol).

-

Solvent and Catalyst: Add a solvent such as ethanol or acetic acid and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if starting from an aldehyde.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Visualizing the Synthetic Pathways

Synthetic Workflow from this compound

Caption: General synthetic routes from this compound.

Signaling Pathway Context: Potential Pharmacological Relevance

While specific signaling pathways for the novel synthesized compounds are yet to be determined, related benzamide and benzimidazole structures are known to interact with various biological targets. For instance, some benzamides exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[6] Benzimidazoles are known to act on a variety of targets including kinases and are investigated for their anti-inflammatory and anti-cancer properties.[4]

Caption: Hypothetical signaling pathways for novel benzamide derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of novel compounds. The straightforward reduction of the nitro group provides a key intermediate, 3-Amino-4-phenylmethoxybenzamide, which can be further functionalized through acylation, diazotization, and cyclization reactions. The resulting derivatives, particularly the benzimidazoles, represent promising scaffolds for the development of new therapeutic agents. Further investigation into the biological activities of these novel compounds is warranted to explore their full pharmacological potential.

References

- 1. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN : Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-amino-4-méthoxybenzamide, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

3-Nitro-4-phenylmethoxybenzamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-phenylmethoxybenzamide is a valuable intermediate in organic synthesis, serving as a versatile scaffold for the construction of a diverse array of complex molecules. Its unique trifunctional nature, featuring a nitro group, a benzamide moiety, and a benzyloxy protecting group, allows for sequential and site-selective modifications, making it an attractive starting material in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a building block for the development of novel therapeutic agents.

Introduction

Aromatic nitro compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups. The presence of a benzamide functionality introduces a key structural motif found in numerous biologically active compounds. Furthermore, the phenylmethoxy (benzyloxy) group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive site for further derivatization. The strategic combination of these three functionalities in this compound provides a powerful tool for the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |

| Melting Point | Expected to be in the range of similar nitroaromatic compounds. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 4-hydroxybenzaldehyde. The overall synthetic strategy involves protection of the hydroxyl group, nitration of the aromatic ring, oxidation of the aldehyde to a carboxylic acid, and subsequent amidation.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols